LY301875
Beschreibung
LY301875 is a nonpeptide angiotensin II receptor antagonist developed for its potent and selective inhibition of angiotensin II (Ang II), angiotensin III (Ang III), and angiotensin IV (Ang IV) receptors. It belongs to a class of triacid derivatives optimized for high binding affinity (pKB = 9.6) and oral bioavailability . Studies in the pulmonary vascular bed of cats demonstrated its dose-dependent, long-lasting blockade of angiotensin peptide-induced pressor responses without affecting other vasoconstrictors like U-46619, norepinephrine, or serotonin . This selectivity minimizes off-target effects, making it a valuable tool for investigating angiotensin-mediated pathophysiology in pulmonary hypertension and related conditions.
Eigenschaften
CAS-Nummer |
154668-27-6 |
|---|---|
Molekularformel |
C30H34N4O10S |
Molekulargewicht |
642.68 |
IUPAC-Name |
(2S,4S)-4-(4-carboxyphenoxy)-1-[(2S)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C30H34N4O10S/c1-2-3-4-5-9-23(33-17-26(31-18-33)32-27(35)22-8-6-7-10-25(22)45(41,42)43)28(36)34-16-21(15-24(34)30(39)40)44-20-13-11-19(12-14-20)29(37)38/h6-8,10-14,17-18,21,23-24H,2-5,9,15-16H2,1H3,(H,32,35)(H,37,38)(H,39,40)(H,41,42,43)/t21-,23-,24-/m0/s1 |
InChI-Schlüssel |
HHFYOGBTLFTWQX-XWGVYQGASA-N |
SMILES |
O=C([C@H]1N(C([C@@H](N2C=C(NC(C3=CC=CC=C3S(=O)(O)=O)=O)N=C2)CCCCCC)=O)C[C@@H](OC4=CC=C(C(O)=O)C=C4)C1)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
LY301875; LY 301875; LY-301875. |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
LY301875 is structurally related to other triacid-based angiotensin receptor antagonists, such as LY303336 , which shares its core structure but substitutes the carboxylic acid group with a phosphonate moiety (p-CH2PO3H2). Below is a detailed comparison:
Key Findings
Potency and Binding Affinity :
- This compound exhibits superior binding affinity (pKB = 9.6) compared to LY303336 (pKB = 9.1), attributed to the carboxylic acid group’s optimal partition coefficient and steric interactions with the AT1 receptor .
- Both compounds outperform early peptide antagonists (e.g., saralasin) in oral bioavailability and stability .
Pharmacokinetic Advantages :
- The phosphonate group in LY303336 may enhance tissue retention but reduces receptor-binding efficiency compared to this compound’s carboxylate .
- This compound’s duration of action in vivo exceeds 60 minutes in feline models, suggesting prolonged therapeutic effects .
Therapeutic Implications :
- Unlike losartan, a biphenyl tetrazole, this compound’s triacid structure avoids hepatic activation (required for prodrugs like losartan), enabling immediate activity .
- This compound’s selectivity for angiotensin peptides over other vasoconstrictors (e.g., serotonin) reduces adverse effects in pulmonary hypertension models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
